molecular formula C9H13NO3 B6331306 N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) CAS No. 23235-06-5

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt)

Cat. No.: B6331306
CAS No.: 23235-06-5
M. Wt: 183.20 g/mol
InChI Key: XZFOCHGENVPUER-QMMMGPOBSA-N
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Preparation Methods

The synthesis of N-alpha-Acetyl-L-propargylglycine ethyl ester involves several steps. One common method includes the acetylation of L-propargylglycine followed by esterification with ethanol. The reaction conditions typically involve the use of an acid catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-alpha-Acetyl-L-propargylglycine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the ester can be catalyzed by either an acid or a base, leading to the formation of N-alpha-Acetyl-L-propargylglycine and ethanol . Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, resulting in the formation of corresponding carboxylic acids. Substitution reactions often involve nucleophiles that replace the alkoxy group, forming new compounds.

Properties

IUPAC Name

ethyl (2S)-2-acetamidopent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFOCHGENVPUER-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC#C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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